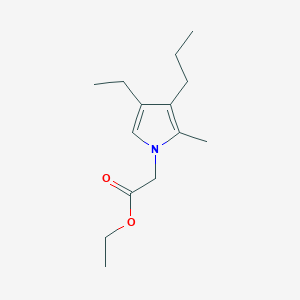
1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its ethyl ester functional group, which makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester typically involves the esterification of 4-ethyl-2-methyl-3-propyl-1H-pyrrole-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its corresponding ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyrrole ring structure allows for binding to various biological targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-, 1,1-dimethylethyl ester
- 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester
Uniqueness
1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester stands out due to its unique combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties. Its ethyl ester functional group enhances its solubility and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
646516-34-9 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
ethyl 2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C14H23NO2/c1-5-8-13-11(4)15(9-12(13)6-2)10-14(16)17-7-3/h9H,5-8,10H2,1-4H3 |
InChI Key |
DHHANSOBNWTVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1CC)CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
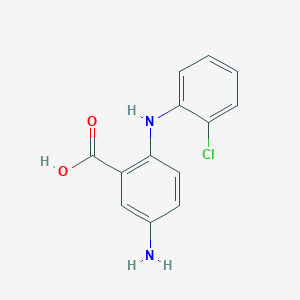
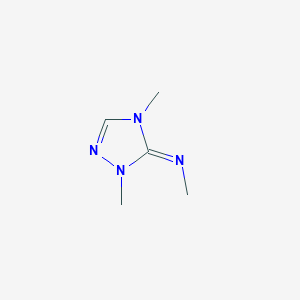
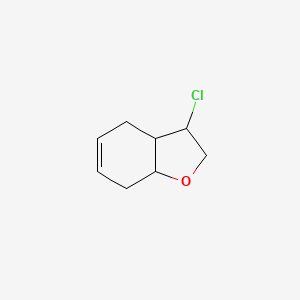
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
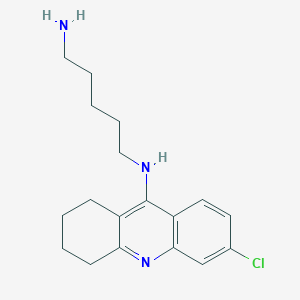
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
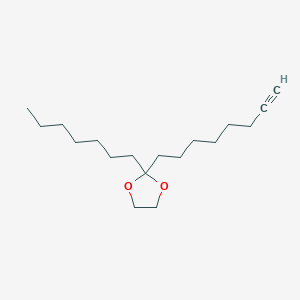
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
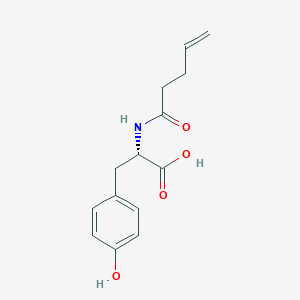
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
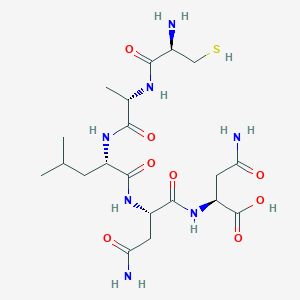
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
